![molecular formula C13H15NO3 B7464957 2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid
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Overview
Description
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Homotaurine, and it is a derivative of taurine, an amino acid found in many animal tissues. Homotaurine has been studied for its ability to modulate the activity of GABA receptors, which are essential for the regulation of neuronal excitability.
Mechanism of Action
Homotaurine acts as a partial agonist of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the brain. GABA receptors are involved in the regulation of neuronal excitability, and their dysfunction has been implicated in many neurological disorders. Homotaurine can bind to GABA receptors and modulate their activity, leading to the reduction of neuronal hyperactivity.
Biochemical and Physiological Effects:
Homotaurine has been shown to have various biochemical and physiological effects, including the modulation of GABA receptor activity, the reduction of oxidative stress, and the inhibition of amyloid beta aggregation. These effects can lead to the reduction of neuronal hyperactivity, the protection of neurons from oxidative damage, and the prevention of amyloid beta accumulation, which are all beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using Homotaurine in lab experiments include its ability to modulate GABA receptor activity, its neuroprotective effects, and its potential therapeutic applications in various neurological disorders. The limitations of using Homotaurine in lab experiments include its relatively low potency compared to other GABA receptor modulators, its limited solubility in water, and the lack of available data on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the scientific research on Homotaurine, including:
1. Investigation of its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential.
2. Development of more potent derivatives of Homotaurine with improved solubility and pharmacokinetic properties.
3. Investigation of its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis.
4. Investigation of its potential applications in the treatment of non-neurological disorders, such as cardiovascular disease and diabetes.
5. Investigation of its potential use as a dietary supplement for the prevention of age-related cognitive decline.
In conclusion, Homotaurine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders. Its ability to modulate GABA receptor activity, its neuroprotective effects, and its potential as a dietary supplement make it a promising candidate for further investigation. However, more research is needed to fully understand its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Synthesis Methods
Homotaurine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the amino group of taurine, followed by the reduction of the carboxylic acid group to an aldehyde. The aldehyde is then subjected to a cyclization reaction to form the indene ring system. Finally, the deprotection of the amino group yields Homotaurine.
Scientific Research Applications
Homotaurine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that Homotaurine can modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This modulation can lead to the reduction of neuronal hyperactivity, which is a characteristic feature of many neurological disorders.
properties
IUPAC Name |
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(8-12(15)16)13(17)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFSITGNPKQURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid |
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